molecular formula C10H12BrN B1403609 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 1379378-74-1

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B1403609
M. Wt: 226.11 g/mol
InChI Key: DAVYTCBZAJDCBF-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine, commonly referred to as 6-Bromo-THB, is a synthetic compound with a wide variety of applications in scientific research. It is a bicyclic heterocyclic compound, meaning it contains two rings of atoms with at least one of the rings containing at least one atom of a different element. 6-Bromo-THB has been used in multiple studies to investigate its chemical, biochemical, and physiological effects.

Scientific Research Applications

Dopamine Receptor Research

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine compounds are studied for their affinity with the D1 dopamine receptor. Compounds like 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB) show similar affinities to their 6-chloro counterparts and are considered promising candidates for in vivo studies focusing on D1 receptor interactions (Neumeyer et al., 1991).

Solid-phase Synthesis

The compound's derivatives serve as scaffolds in the solid-phase synthesis of bioactive compounds. For instance, 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been utilized in preparing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. These are functionalized through various chemical reactions to produce a diverse array of compounds, demonstrating the compound's versatility in drug discovery (Boeglin et al., 2007).

Structural Analysis and Material Science

The structure and crystalline properties of various derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been extensively studied. For example, the compound's derivatives have been analyzed using X-ray diffraction to understand their crystallization patterns and structural properties, which can be crucial in material science and molecular engineering (Macías et al., 2011).

Neuropharmacology

Enantiomers of 6-Bromo derivatives have been synthesized and evaluated for their binding affinity to D1 dopamine receptors. These studies are essential for neuropharmacology, as they provide insights into the interaction of these compounds with neural receptors and their potential therapeutic uses (Neumeyer et al., 1992).

Modular Synthesis

The compound has been used in developing methods for the modular synthesis of functionalized tetrahydrobenzo[b]azepines. This approach has significant implications in medicinal chemistry, allowing for the streamlined synthesis of bioactive compounds with potential therapeutic applications (Liu et al., 2021).

properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYTCBZAJDCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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